

Crystal Structure of Epiquinine Hydrochloride Dihydrate: A Technical Overview

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Compound of Interest

Compound Name: *Epiquinine*

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This technical guide provides an in-depth analysis of the crystal structure of **epiquinine** hydrochloride dihydrate ($C_{20}H_{25}N_2O_2^+ \cdot Cl^- \cdot 2H_2O$). The information presented herein is crucial for understanding the stereochemical properties of this cinchona alkaloid, which in turn influences its biological activity and potential applications in drug design and asymmetric synthesis. This document summarizes the key crystallographic data, details the experimental procedures for its determination, and visualizes the workflow from crystal preparation to final structure analysis.

Crystallographic Data Summary

The crystal structure of **epiquinine** hydrochloride dihydrate has been determined by X-ray diffraction. The compound crystallizes in an orthorhombic system with the space group $P2_12_12_1$.^{[1][2]} Key crystallographic data are summarized in the tables below for clarity and comparative analysis.

Table 1: Crystal Data and Structure Refinement Details^{[1][2]}

Parameter	Value
Chemical Formula	C ₂₀ H ₂₇ ClN ₂ O ₄
Formula Weight	396.9 g/mol
Crystal System	Orthorhombic
Space Group	P2 ₁ 2 ₁ 2 ₁
Unit Cell Dimensions	a = 8.059(2) Å
b = 11.537(3) Å	
c = 22.311(6) Å	
Volume	2074.1(9) Å ³
Z	4
Calculated Density	1.271 g/cm ³
Radiation	Cu Kα (λ = 1.54178 Å)
Temperature	Room Temperature
Final R-factor	R = 6.56% for 1344 reflections

Table 2: Key Intramolecular Distances and Torsion Angles[1][2]

Atoms	Distance (Å)
N(1) ⁺ ...O	2.816
Atoms	**Torsion Angle (°) **
O(12)-C(9)...N(1) ⁺ -H(1)	-0.2(3.8)

Structural Insights and Hydrogen Bonding

The crystal structure reveals that **epiquinine** hydrochloride exists as a hydrated tertiary amine hydrochloride salt.[1][2] A significant feature of the crystal packing is the extensive network of intermolecular hydrogen bonds. All hydrogen atoms attached to oxygen or nitrogen atoms

participate in these interactions. The chloride ion is involved in four hydrogen bonds, including one with the hydroxyl group of the **epiquinine** molecule.^[1] The protonated quinuclidine nitrogen, N(1)⁺-H, forms a hydrogen bond with a water molecule.^[1]

Notably, the structure does not exhibit any intramolecular hydrogen bonds between the hydroxyl group and the quinuclidine nitrogen atom, a feature that has been a subject of discussion in relation to its low antimalarial activity.^{[1][2]} The observed conformation, with a near-zero O(12)-C(9)⋯N(1)⁺-H(1) torsion angle, is believed to be unfavorable for antimalarial efficacy.^[1]

Experimental Protocols

The determination of the crystal structure of **epiquinine** hydrochloride dihydrate involves a series of precise experimental steps, from sample preparation to data analysis.

Crystallization

Single crystals suitable for X-ray diffraction were obtained through controlled crystallization techniques. While the specific crystallization conditions for the cited study are not exhaustively detailed, a general approach involves dissolving the **epiquinine** hydrochloride salt in a suitable solvent system and allowing for slow evaporation or cooling to promote the growth of well-ordered crystals. The presence of two water molecules in the crystal lattice indicates that the crystallization was likely performed from an aqueous solution.

X-ray Data Collection

A single crystal of suitable size and quality was mounted on a goniometer head. The diffraction data were collected at room temperature using a diffractometer equipped with a Cu K α radiation source ($\lambda = 1.54178 \text{ \AA}$).^{[1][2]} The instrument collects a series of diffraction patterns by rotating the crystal through a range of angles.

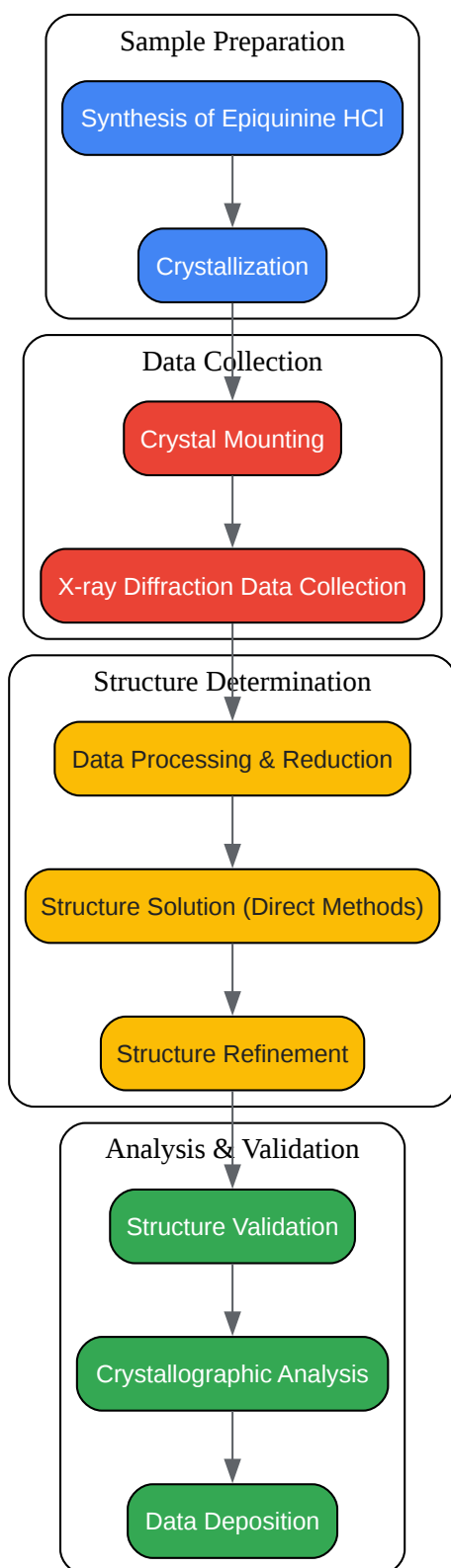
Structure Solution and Refinement

The collected diffraction data were processed to yield a set of structure factors. The crystal structure was solved using direct methods, which provide initial phase information. The resulting electron density map was interpreted to build an initial model of the **epiquinine** hydrochloride dihydrate molecule.

This initial model was then refined using full-matrix least-squares procedures. The refinement process optimizes the atomic coordinates, and thermal parameters to achieve the best possible fit between the observed and calculated structure factors. The final R-factor of 6.56% for 1344 observed reflections indicates a good agreement between the final model and the experimental data.^{[1][2]}

Experimental Workflow

The logical flow of the experimental process for determining the crystal structure is illustrated in the diagram below.



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References

- 1. Structure of 9-epiquinine hydrochloride dihydrate versus antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
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